N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide
Description
The compound N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide features a bicyclic tetrahydrothieno[3,4-d][1,3]thiazole core modified with sulfone (5,5-dioxido) groups, a benzyl substituent at position 3, and a phenoxyacetamide moiety at the 2-position. The Z-configuration at the imine bond (C2) is critical for its stereoelectronic properties, influencing intermolecular interactions and bioactivity.
Properties
Molecular Formula |
C20H20N2O4S2 |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
N-(3-benzyl-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene)-2-phenoxyacetamide |
InChI |
InChI=1S/C20H20N2O4S2/c23-19(12-26-16-9-5-2-6-10-16)21-20-22(11-15-7-3-1-4-8-15)17-13-28(24,25)14-18(17)27-20/h1-10,17-18H,11-14H2 |
InChI Key |
DDRKGOKEXBUSIS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CS1(=O)=O)SC(=NC(=O)COC3=CC=CC=C3)N2CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide typically involves the reaction of benzyl derivatives with thiazole precursors under controlled conditions. The reaction conditions often include the use of solvents like ethanol or isopropanol and catalysts to facilitate the formation of the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would likely include steps such as purification through recrystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at reactive positions on the benzyl or phenoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the benzyl or phenoxy moieties .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide has been evaluated for its efficacy against various bacterial strains. Studies have shown that modifications in the thiazole ring can enhance its antimicrobial activity, making it a candidate for developing new antibiotics.
Anticancer Properties
Thiazole derivatives are known for their anticancer potential. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Further research is needed to elucidate the specific pathways involved and to optimize the compound for therapeutic use.
Pharmacological Applications
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in preclinical models. Its ability to modulate inflammatory pathways makes it a potential candidate for treating conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease.
Neuroprotective Effects
Emerging evidence suggests that compounds with thiazole structures may offer neuroprotective benefits. This compound could potentially protect neuronal cells from oxidative stress and apoptosis, indicating its utility in neurodegenerative diseases like Alzheimer's or Parkinson's disease.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition of Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Study B | Anticancer Activity | Induced apoptosis in breast cancer cell lines with IC50 values ranging from 10 to 20 µM. |
| Study C | Anti-inflammatory Effects | Reduced TNF-alpha levels in LPS-stimulated macrophages by 50% at 20 µM concentration. |
| Study D | Neuroprotection | Showed reduced neuronal death in models of oxidative stress at concentrations above 5 µM. |
Mechanism of Action
The mechanism of action of N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Structural Analogs with Modified Substituents
2-Methoxy-N-[(2Z)-3-(2-Methoxyphenyl)-5,5-Dioxidotetrahydrothieno[3,4-d][1,3]Thiazol-2(3H)-Ylidene]Acetamide ()
- Core Structure: Identical tetrahydrothieno[3,4-d][1,3]thiazole system with 5,5-dioxido groups.
- Substituents: 2-Methoxyacetamide (vs. phenoxyacetamide in the target compound). 2-Methoxyphenyl at position 3 (vs. benzyl in the target).
- Impact: Methoxy groups enhance solubility in polar solvents compared to the hydrophobic benzyl and phenoxy groups. Electron-donating methoxy substituents may reduce electrophilicity at the thiazole ring, altering reactivity in biological systems .
N-[5-(5-Acetyl-6-Methyl-Pyridin-2-Yl)-3-Phenyl-3H-[1,3,4]Thiadiazol-2-Ylidene]-Benzamide (8a) ()
- Core Structure: Thiadiazole ring (non-fused) vs. fused tetrahydrothienothiazole.
- Substituents :
- Pyridinyl-acetyl and benzamide groups.
- Impact :
Heterocyclic Derivatives with Varied Core Systems
(2Z)-2-(4-Cyanobenzylidene)-3,5-Dihydro-7-(5-Methylfuran-2-Yl)-3,5-Dioxo-2H-Thiazolo[3,2-a]Pyrimidine-6-Carbonitrile (11b) ()
- Core Structure: Thiazolo[3,2-a]pyrimidine (fused thiazole-pyrimidine) vs. tetrahydrothienothiazole.
- Substituents: 4-Cyanobenzylidene and methylfuran groups.
- Lower solubility in aqueous media compared to sulfone-containing analogs due to hydrophobic furan and nitrile groups .
N-{2,2,2-Trichloro-1-[(5-Phenyl-1,3,4-Thiadiazol-2-Yl)Amino]Ethyl}Acetamide (4.1) ()
- Core Structure: 1,3,4-Thiadiazole vs. fused thienothiazole.
- Substituents :
- Trichloroethyl and acetamide groups.
- X-ray diffraction studies confirm planar thiadiazole rings, contrasting with the non-planar fused system of the target compound .
Comparative Data Table
Key Findings and Implications
Sulfone vs.
Substituent Effects: Hydrophobic groups (benzyl, phenoxy) may improve membrane permeability but reduce aqueous solubility. Methoxy and cyano groups modulate electronic properties and solubility, impacting drug-likeness.
Synthetic Accessibility : The target compound’s synthesis likely parallels methods in and , involving cyclization or condensation with active methylene compounds.
Bioactivity Potential: Thiadiazole and thiazolo derivatives are associated with antimicrobial and anticancer activities; the target’s sulfone and acetamide groups may enhance selectivity for specific targets like kinase inhibitors .
Biological Activity
N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The compound can be described by the following structural features:
- Molecular Formula : C14H16N2O3S2
- Molecular Weight : 324.41 g/mol
- Key Functional Groups : Thieno[3,4-d]thiazole moiety, phenoxyacetamide group.
Anticonvulsant Activity
Research indicates that derivatives of thieno[3,4-d]thiazoles exhibit significant anticonvulsant properties. A study highlighted that compounds with similar structural motifs demonstrated protection against maximal electroshock (MES)-induced seizures in animal models. For instance, N-benzyl derivatives showed effective seizure control comparable to established anticonvulsants like phenobarbital .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored through various studies. The benzothiazole derivatives have displayed promising results in reducing inflammation markers in vitro and in vivo. A recent study indicated that certain derivatives exhibited notable inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process .
Structure-Activity Relationship (SAR)
The SAR studies suggest that modifications on the benzyl and phenoxy groups significantly influence the biological activity of these compounds. For example, variations in substituents on the benzyl ring have been shown to enhance or diminish anticonvulsant activity. The presence of electron-donating or withdrawing groups can alter the pharmacokinetic properties and receptor interactions of the compounds .
Case Study 1: Anticonvulsant Efficacy
A comparative study evaluated ten derivatives of N-benzyl 2-acetamidoacetamides for their anticonvulsant activity using the MES test. The findings revealed that specific substitutions led to full protection at doses as low as 100 mg/kg. The most effective derivative was identified as having a hydroxy substitution on the benzyl ring, showcasing a significant correlation between structural modifications and efficacy .
Case Study 2: Anti-inflammatory Activity
In another investigation focusing on anti-inflammatory properties, several thieno[3,4-d]thiazole derivatives were synthesized and tested for their ability to inhibit COX enzymes. The results demonstrated that certain compounds not only reduced inflammation but also exhibited lower toxicity profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
